

Thermal stability of copper Phthalocyanine green

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Compound Name:	Phthalocyanine green	
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An In-depth Technical Guide to the Thermal Stability of Copper **Phthalocyanine Green** (Pigment Green 7)

Introduction

Copper **Phthalocyanine Green**, commonly known as Pigment Green 7 (PG7) or C.I. 74260, is a synthetic organic pigment prized for its brilliant bluish-green hue, exceptional lightfastness, and chemical inertness.[1] Its molecular structure, a copper complex of polychlorinated phthalocyanine, imparts significant stability, making it a preferred choice for demanding applications in plastics, coatings, inks, and automotive finishes where high processing temperatures and long-term durability are required.[2] This guide provides a comprehensive technical overview of the thermal stability of Copper **Phthalocyanine Green**, detailing its decomposition characteristics, analytical methodologies, and the key factors that influence its performance at elevated temperatures.

The chemical formula for PG7 typically ranges from C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈, reflecting variations in the degree of chlorination.[3] This high level of chlorination is a primary contributor to its robust thermal and chemical resistance.[2]

Quantitative Thermal Stability Data

The thermal stability of Copper **Phthalocyanine Green** can vary based on its specific grade, the degree of halogenation, the surrounding matrix (e.g., polymer), and the atmosphere. The following tables summarize key quantitative data from various studies.



Table 1: General Thermal Stability Limits for Phthalocyanine Green Pigments

Pigment Type	Matrix / Conditions	Reported Stability Temperature (°C)	Notes
Pigment Green 7	General Use	200 - 250°C	Significant color change may occur above this range.[4]
Pigment Green 7	Technical Specification	200°C	Stated heat stability from a technical data sheet.[5]
Pigment Green 7	Technical Specification	Stable up to 280°C (for 10 minutes)	Data from a specific manufacturer.[6]
Pigment Green 7	In Polystyrene, ABS	Up to 300°C	Higher stability observed when incorporated into specific polymers.[7]
Pigment Green 36	General Use	300 - 320°C	Bromo-chlorinated variant, showing enhanced heat resistance over PG7.

Table 2: Thermal Decomposition Data from Thermogravimetric Analysis (TGA)



Material	Atmosphere	Max. Decompositio n Temp. (PDTmax)	Char Yield (at 800°C)	Notes
Copper Phthalocyanine Sheet Polymer	Air	525°C	Not Reported	Demonstrates the inherent stability of the phthalocyanine macrocycle.
Copper Phthalocyanine Sheet Polymer	Nitrogen	760°C	91%	Shows significantly higher stability in an inert atmosphere.[8]

Thermal Degradation Mechanisms and Pathways

The thermal decomposition of Copper **Phthalocyanine Green** is a complex process involving the breakdown of the macrocyclic structure and the release of various fragments. The specific pathway depends on the temperature, atmosphere, and presence of other reactive species.

High-Temperature Inert Pyrolysis

Under an inert atmosphere (e.g., nitrogen), the degradation of the phthalocyanine ring begins at very high temperatures. The process is characterized by the cleavage of bonds within the macrocycle.

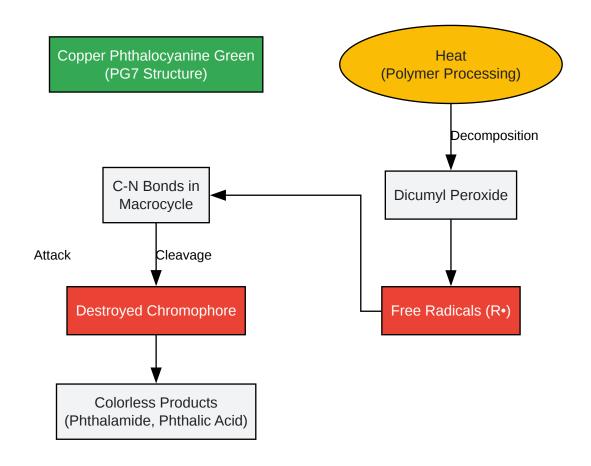
- > 450°C: Decomposition of the central metal-nitrogen coordination centers (M–N₄) can occur, leading to the evolution of nitrogen-containing gases such as ammonia (NH₃), nitrogen (N₂), and hydrogen cyanide (HCN).[8]
- > 700°C: More extensive fragmentation occurs. For Pigment Green 7, the high chlorine content leads to the formation of volatile products like cyanogen chloride (CICN) and various other halogenated aromatic compounds.[9][10]



Degradation in the Presence of Peroxides

In polymer processing, the presence of radical initiators like dicumyl peroxide can lead to discoloration at temperatures lower than the pigment's intrinsic decomposition point. The mechanism involves radical attack on the phthalocyanine structure.

- Peroxide Decomposition: Dicumyl peroxide thermally decomposes to form free radicals.
- Radical Attack: These highly reactive radicals attack the C-N single and double bonds within the phthalocyanine macrocycle.
- Structure Cleavage: This attack destroys the chromophore, leading to the formation of colorless precursor compounds such as phthalamide and phthalic acid, resulting in discoloration of the polymer.[11]



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Degradation mechanism of PG7 in the presence of peroxides.



Experimental Protocols

The thermal stability of PG7 is primarily evaluated using Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining decomposition temperatures. [12]

- Objective: To determine the onset temperature of decomposition, the temperature of maximum weight loss, and the residual mass at the end of the analysis.
- Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, furnace, and gas flow controller.
- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of the dry pigment powder into a ceramic or platinum TGA pan.
 - Instrument Setup: Place the pan in the TGA furnace.
 - Atmosphere: Purge the furnace with the desired gas (typically nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).
 - Thermal Program:
 - Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes.
 - Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C or 1000°C).
 - Data Analysis: Plot the sample mass (or mass %) as a function of temperature. The
 resulting TGA curve is analyzed to identify the temperatures at which significant weight
 loss events occur. The first derivative of this curve (DTG) helps to pinpoint the
 temperatures of the fastest decomposition.

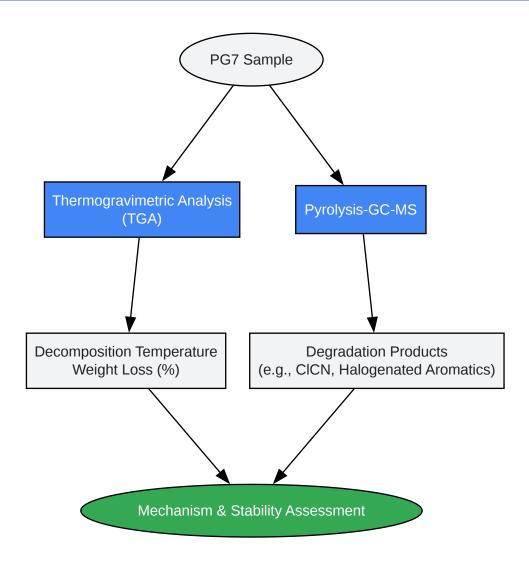


Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the specific chemical fragments produced when a material is thermally decomposed.[13][14]

- Objective: To identify the volatile and semi-volatile organic compounds released from the pigment upon thermal degradation, providing insight into the decomposition mechanism.
- Instrumentation: A pyrolysis unit directly coupled to the injector of a gas chromatograph, which is in turn connected to a mass spectrometer.
- Methodology:
 - Sample Preparation: Place a small amount of the pigment (typically 50-200 μg) into a pyrolysis sample cup or tube.
 - Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 700°C) in the pyrolysis unit, causing thermal fragmentation. A range of temperatures, from 300°C to 800°C, can be used to study how the degradation products change with temperature.[9]
 [10]
 - Chromatographic Separation: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column. The compounds are separated based on their boiling points and interaction with the column's stationary phase.
 - Mass Spectrometric Detection: As compounds elute from the GC column, they enter the
 mass spectrometer, where they are ionized and fragmented. The mass spectrometer
 detects the fragments based on their mass-to-charge ratio.
 - Data Analysis: The resulting chromatogram shows peaks corresponding to the separated pyrolysis products. The mass spectrum of each peak is analyzed and compared to spectral libraries (e.g., NIST) to identify the chemical structure of the degradation products.





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Workflow for thermal stability analysis of PG7.

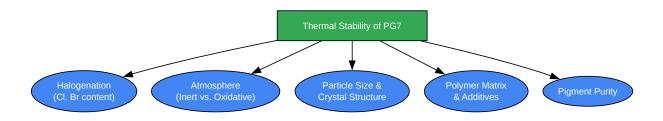
Factors Influencing Thermal Stability

Several factors can influence the thermal performance of Copper **Phthalocyanine Green**. Understanding these is critical for optimizing its use in various applications.

 Degree and Type of Halogenation: The stability of the pigment is directly related to the halogen atoms substituted on the phthalocyanine ring. The high degree of chlorination in PG7 is a key reason for its stability. Bromo-chlorinated versions like Pigment Green 36 exhibit even greater thermal resistance.[1][4]



- Atmosphere: Copper Phthalocyanine Green is significantly more stable in an inert (oxygen-free) atmosphere like nitrogen compared to an oxidative atmosphere like air.[8] Oxidative degradation typically occurs at lower temperatures.
- Particle Size and Crystal Structure: In general, pigments with larger particle sizes have a smaller surface-area-to-volume ratio, which can make them less susceptible to heat-induced degradation.[4] Furthermore, a more stable crystal lattice enhances resistance to thermal effects.
- Purity: The presence of impurities from the synthesis process can potentially lower the overall thermal stability of the pigment.
- Polymer Matrix/Binder: The polymer or resin in which the pigment is dispersed can affect its stability. Some polymers can protect the pigment, allowing it to withstand higher processing temperatures than its nominal rating, as seen with PG7 in ABS and polystyrene.[7]
 Conversely, interactions with certain polymer additives or degradation products can accelerate pigment breakdown.



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